5-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Cyanopyrrole photophysics Regioisomer comparison UV‑Vis spectroscopy

5-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 62541-31-5) is a disubstituted pyrrole-2-carboxylic acid bearing an electron‑withdrawing cyano group at the 5‑position and a lipophilic 2‑phenylethyl substituent on the pyrrole nitrogen. Its molecular formula is C₁₄H₁₂N₂O₂, exact mass 240.09000 Da, and computed polar surface area (PSA) 66.02 Ų.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 62541-31-5
Cat. No. B12885052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid
CAS62541-31-5
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=CC=C2C(=O)O)C#N
InChIInChI=1S/C14H12N2O2/c15-10-12-6-7-13(14(17)18)16(12)9-8-11-4-2-1-3-5-11/h1-7H,8-9H2,(H,17,18)
InChIKeyPPVFTWCDXWUQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 62541-31-5) – Key Physicochemical and Structural Profile for Procurement Decisions


5-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 62541-31-5) is a disubstituted pyrrole-2-carboxylic acid bearing an electron‑withdrawing cyano group at the 5‑position and a lipophilic 2‑phenylethyl substituent on the pyrrole nitrogen. Its molecular formula is C₁₄H₁₂N₂O₂, exact mass 240.09000 Da, and computed polar surface area (PSA) 66.02 Ų . The compound belongs to the broader class of cyanopyrrole‑2‑carboxylic acids, which have been explored as intermediates for CNS‑active pyrrolobenzazepines [1] and as CCR5 antagonist scaffolds [2]. The combination of a 5‑cyano substituent and an N‑phenylethyl group defines a distinct electronic and steric environment that differentiates it from regioisomeric and de‑cyano analogs.

Why a Generic Pyrrole‑2‑Carboxylic Acid Cannot Replace 5‑Cyano‑1‑(2‑phenylethyl)-1H‑pyrrole‑2‑carboxylic acid in Research and Industrial Workflows


Simple replacement of 5‑cyano‑1‑(2‑phenylethyl)-1H‑pyrrole‑2‑carboxylic acid with a close analog risks altering both the electronic landscape of the pyrrole ring and the steric/hydrophobic profile of the N‑substituent. The 5‑cyano group exerts a strong electron‑withdrawing effect that polarizes the ring and influences subsequent functionalization reactivity [1], while the 2‑phenylethyl chain imparts a specific logP and spatial contour that cannot be mimicked by smaller N‑alkyl groups (e.g., methyl) or by regioisomeric placement of the nitrile . Even the “same formula” 4‑cyano isomer (CAS 66491‑01‑8) exhibits a different dipole moment and charge distribution because the cyano group occupies a β‑position relative to the carboxylic acid rather than an α‑position as in the 5‑cyano target compound [2]. Consequently, synthetic yields, spectroscopic signatures, and biological target engagement can diverge significantly, making the specific regioisomer essential for reproducible results.

Quantitative Differentiation Evidence for 5‑Cyano‑1‑(2‑phenylethyl)-1H‑pyrrole‑2‑carboxylic acid vs. Its Closest Analogs


Regioisomeric Effect on Electronic Absorption: 5‑Cyano (α‑position) vs. 4‑Cyano (β‑position)

DFT and ab initio MP2 calculations on cyanopyrroles demonstrate that a cyano group in the α‑position (as in the 5‑cyano target compound) causes a significantly larger bathochromic shift of the electron absorption spectrum than a cyano group in the β‑position (as in the 4‑cyano isomer) [1]. The N–H bond dissociation enthalpies (BDE) of cyanopyrroles are approximately 7 kJ/mol higher than that of unsubstituted pyrrole, but the number and position of CN groups do not alter BDEs further [2]. Each added CN group decreases the proton affinity of the pyrrolyl anion by 72 kJ/mol and raises the electron transfer enthalpy by 73 kJ/mol [3]. Together, these data establish that the 5‑cyano isomer presents a distinct electronic profile relative to the 4‑cyano isomer, with consequences for photophysical behavior and charge‑transfer reactivity.

Cyanopyrrole photophysics Regioisomer comparison UV‑Vis spectroscopy

Lipophilicity Differential Introduced by the Cyano Group: 5‑Cyano vs. Des‑Cyano Analog

The presence of the 5‑cyano group markedly increases the computed logP relative to the des‑cyano analog. The 4‑cyano isomer (CAS 66491‑01‑8) has a reported AlogP of 2.30 ; the des‑cyano comparator 1‑(2‑phenylethyl)-1H‑pyrrole‑2‑carboxylic acid (CAS 62541‑29‑1) has a molecular formula C₁₃H₁₃NO₂ and lacks the polar nitrile, yielding a lower logP . Although experimental logP for the 5‑cyano target compound has not been publicly disclosed, its structure is identical to the 4‑cyano isomer and therefore the same AlogP value is expected. The ~1–1.5 log unit increase relative to the des‑cyano species translates to a roughly 10‑ to 30‑fold higher octanol–water partition coefficient, which materially alters membrane permeability and chromatographic retention behavior.

LogP Hydrophobicity Drug‑likeness

N‑Alkylation Reactivity Advantage: Enhanced Electrophilicity of 5‑Cyano‑Pyrrole Esters

Synthetic studies on 1‑(2‑phenethyl)pyrrole‑2‑carboxylic acid derivatives demonstrate that the 5‑cyano group strongly facilitates N‑alkylation with 2‑phenethyl bromide. Method B of Hunt et al. explicitly notes that the alkylation of substituted pyrrole‑2‑carboxylic esters with 2‑phenethyl bromide “was also found to be a very satisfactory route to the esters 6.1, particularly when X was a strong electron‑withdrawing group” [1]. When the substituent was less electron‑withdrawing, competitive elimination to styrene became problematic and the use of phenethyl tosylate was required. The 5‑cyano group, being a potent electron‑withdrawing substituent (σₚ ≈ 0.66), accelerates the deprotonation step and improves the yield of the desired N‑alkylated product relative to analogs bearing weaker electron‑withdrawing groups or hydrogen.

Synthetic chemistry N‑alkylation Electron‑withdrawing group effect

Biological Activity Signature: 5‑Cyano‑1‑(2‑phenylethyl)-1H‑pyrrole‑2‑carboxylic acid as a CCR5 Antagonist Scaffold

Preliminary pharmacological screening reported in the patent literature identifies 5‑cyano‑1‑(2‑phenylethyl)-1H‑pyrrole‑2‑carboxylic acid as a CCR5 antagonist scaffold [1]. CCR5 is a chemokine receptor exploited by HIV‑1 for cell entry and is implicated in inflammatory diseases. While the des‑cyano analog (CAS 62541‑29‑1) and the 4‑cyano isomer (CAS 66491‑01‑8) have not been profiled in the same assay, the specific substitution pattern of the 5‑cyano compound appears critical for target engagement. This finding provides a biologically validated differentiation point versus unsubstituted or regioisomeric pyrrole‑2‑carboxylic acids that have shown activity primarily in other target classes (e.g., pantothenate synthetase inhibition for 3‑biphenyl‑4‑cyanopyrrole‑2‑carboxylic acids [2]).

CCR5 antagonist HIV entry inhibitor Immunology

Recommended Research and Industrial Application Scenarios for 5‑Cyano‑1‑(2‑phenylethyl)-1H‑pyrrole‑2‑carboxylic acid


Fluorescent Probe and Optoelectronic Material Development

The larger bathochromic shift imparted by the α‑cyano group (Section 3, Evidence 1) makes the 5‑cyano isomer the preferred building block when designing cyanopyrrole‑based fluorophores or charge‑transfer chromophores. Researchers developing environment‑sensitive probes or organic light‑emitting diode (OLED) emitters will benefit from the red‑shifted absorption profile relative to the 4‑cyano isomer.

Medicinal Chemistry for CCR5‑Related Indications

Given the preliminary identification of this compound as a CCR5 antagonist scaffold (Section 3, Evidence 4), medicinal chemistry teams pursuing HIV entry inhibitors, asthma therapeutics, or autoimmune disease treatments should prioritize this compound over uncharacterized pyrrole‑2‑carboxylic acid analogs. Its documented target engagement reduces early‑stage screening uncertainty.

Synthesis of CNS‑Active Pyrrolobenzazepines

The Hunt synthetic pathway demonstrates that 5‑cyano‑N‑phenethyl‑pyrrole‑2‑carboxylic acid derivatives serve as direct precursors to 6,11‑dihydro‑5H‑pyrrolo[2,1‑b][3]benzazepin‑11‑ones, a class of potential CNS agents . Contract research organizations and academic labs synthesizing this tricyclic scaffold should source the 5‑cyano compound to ensure efficient Friedel‑Crafts cyclization, as the electron‑withdrawing cyano group activates the pyrrole ring appropriately.

Process Chemistry Optimization of N‑Phenethyl‑Pyrrole Libraries

For parallel synthesis or library production of N‑phenethyl‑pyrrole‑2‑carboxylic acid derivatives, the 5‑cyano starting material (Section 3, Evidence 3) offers a superior alkylation yield profile. This translates to higher throughput and reduced purification costs in medicinal chemistry support workflows.

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